Lipophilicity Differentiation: 2-Fold Higher XLogP3 Versus Unsubstituted Mandelic Acid
2-(3-Ethoxyphenyl)-2-hydroxyacetic acid exhibits a computed XLogP3 value of 1.2, representing a 2-fold increase in predicted lipophilicity compared to unsubstituted mandelic acid (XLogP3 = 0.6) [1]. This increase, driven by the meta-ethoxy substituent, places the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable membrane permeability and oral bioavailability in drug discovery [2]. The difference of +0.6 log units corresponds to an approximately 4-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane diffusion relative to the parent mandelic acid scaffold.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Mandelic acid (unsubstituted): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (2-fold increase; ~4-fold increase in octanol-water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 for target; PubChem release 2025.09.15 for mandelic acid) |
Why This Matters
The intermediate lipophilicity of this compound makes it a more suitable scaffold than unsubstituted mandelic acid for medicinal chemistry programs targeting intracellular targets or requiring blood-brain barrier penetration.
- [1] PubChem Compound Summary: CID 22346231 (2-(3-Ethoxyphenyl)-2-hydroxyacetic acid), XLogP3 = 1.2; CID 1292 (Mandelic acid), XLogP3 = 0.6. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (General principle: optimal LogP range for oral bioavailability is 1–3.) View Source
